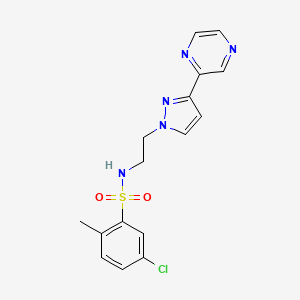

2,4,6-trimethyl-N-phenethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

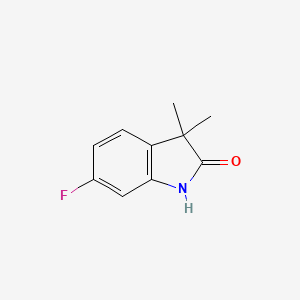

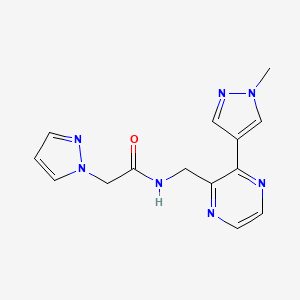

2,4,6-trimethyl-N-phenethylbenzamide (TMPB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. TMPB is a synthetic compound that belongs to the class of amides, which are organic compounds that contain a carbonyl group (C=O) and an amine group (-NH2) bonded to the same carbon atom.

Aplicaciones Científicas De Investigación

Crystallographic Studies

Research on compounds related to 2,4,6-trimethyl-N-phenethylbenzamide has included the study of their crystal structures. For instance, the crystal structures of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene and 2,4,6-trimethyl-1,3,5-tris(4-oxymethyl-1-formylphenyl)benzene have been reported, showcasing their crystallization in the triclinic system and the stabilization of their molecules in the solid state through weak interactions (Samy & Alexander, 2012).

NMR Spectroscopy and Molecular Rotation

Studies have used NMR spectroscopy to investigate the barrier to rotation about the C(sp2)C(aryl) single bond in non-planar benzoyl compounds, including derivatives of 2,4,6-trimethylbenzamide. This research provides insights into molecular dynamics and interactions (Holǐk & Mannschreck, 1979).

Organometallic Chemistry

In organometallic chemistry, studies have been conducted on η6-benzo-bonded (boron-nitrogen heteroarene)tricarbonylchromium complexes and related η6-phenyl-bonded complexes, which include derivatives similar to 2,4,6-trimethyl-N-phenethylbenzamide. Such research is crucial for understanding the structure and reactivity of these complexes (Allaoud et al., 1994).

Catalytic Oxidation Studies

There have been explorations into the catalytic oxidation of 2,4,6-trimethylphenol, a compound structurally related to 2,4,6-trimethyl-N-phenethylbenzamide, which have implications for understanding various catalytic processes (Shimizu et al., 1992).

Antioxidant Properties

The thermodynamic and kinetic reactivity of related compounds like 3,3'-di-tert-butyl-5,5'-dimethyl(1,1'-biphenyl)-2,2'-diol has been studied, providing insights into the antioxidant properties and potential applications of similar compounds (Lucarini et al., 2001).

Pharmacological Research

In the field of pharmacology, research on compounds structurally related to 2,4,6-trimethyl-N-phenethylbenzamide has been conducted, such as the synthesis of novel radioligands for corticotropin-releasing hormone type 1 receptor (Hsin et al., 2000).

Polymer Science

In polymer science, the influence of 2,4,6-trimethylphenol on the yield and properties of poly(phenylene oxide) has been studied, providing valuable information for the development of new materials (Firlik et al., 2014).

Propiedades

IUPAC Name |

2,4,6-trimethyl-N-(2-phenylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-13-11-14(2)17(15(3)12-13)18(20)19-10-9-16-7-5-4-6-8-16/h4-8,11-12H,9-10H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZLJENQAOZXLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)NCCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one dihydrochloride](/img/structure/B2947311.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide](/img/structure/B2947327.png)